![molecular formula C15H18N6 B3026001 6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2378640-92-5](/img/structure/B3026001.png)
6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
1,2,4-Triazolo[1,5-a]pyrimidines are a type of heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines is often carried out using multicomponent reactions that significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . A classic example of such reactions is the Biginelli-like reaction, which involves aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is unique and has usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Aplicaciones Científicas De Investigación
- Research : Ongoing phase I trials are evaluating SR-8541A’s safety, tolerability, pharmacokinetics, and efficacy in advanced metastatic solid tumors .
- Therapeutic Implications : Modulating ENPP1 could impact the immune response by altering ATP-to-Ado conversion .
- Substrate Hydrolysis : ENPP1 utilizes two Zn²⁺ ions to interact with the phosphate oxygen. It hydrolyzes the 2′-5′ phosphodiester bond of 2′3′-cGAMP, producing phosphoadenylyl guanosine (pApG), 5′-AMP, and 5′-GMP .
Activation of the STING Pathway in Cancer Immunotherapy
Immunobiology and Adenosine Signaling
Enzymatic Mechanism of ENPP1
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Enpp-1-IN-2, also known as “6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” or “ENPP1 Inhibitor C”, is the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . ENPP1 is a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities . It is involved in the hydrolysis of different purine nucleotides in an array of physiological processes .
Mode of Action
Enpp-1-IN-2 interacts with ENPP1 and inhibits its enzymatic activity . ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates (PPi) in the process . By inhibiting ENPP1, Enpp-1-IN-2 prevents the breakdown of these nucleotides, thereby affecting purinergic signaling .
Biochemical Pathways
ENPP1 plays a crucial role in purinergic signaling, which is involved in a wide variety of physiological processes, including cell proliferation, migration, apoptosis, platelet aggregation, muscle contraction, and the regulation of hypoxia and ischemia in tissues . ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . Moreover, ENPP1 intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP . Thus, the inhibition of ENPP1 by Enpp-1-IN-2 can affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Enpp-1-IN-2 are currently under investigation. A first-in-human study of an ENPP1 inhibitor, SR-8541A, is ongoing, which aims to characterize the safety, tolerability, and pharmacokinetics of the compound . The study is evaluating the compound administered orally in 28-day cycles .
Result of Action
The inhibition of ENPP1 by Enpp-1-IN-2 can have significant molecular and cellular effects. ENPP1 promotes an immunosuppressive tumor microenvironment, and its inhibition can tilt the balance towards a more immune-stimulating environment . This can lead to immune remodeling and leveraging of the STING pathway . In addition, the inhibition of ENPP1 can enhance the anti-tumor efficacy of immune checkpoint inhibitors .
Action Environment
The action of Enpp-1-IN-2 can be influenced by various environmental factors. For instance, the tumor microenvironment, where ENPP1 is frequently overexpressed, can affect the compound’s action, efficacy, and stability . Moreover, the presence of other components, such as CD38, CD39/ENTPD1, and CD73/NT5E, can also influence the action of Enpp-1-IN-2 .
Propiedades
IUPAC Name |
6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDSCOCEYOZLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



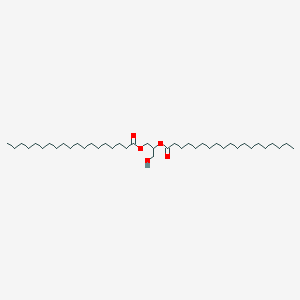
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
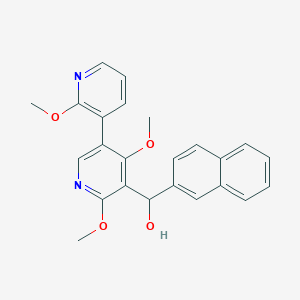
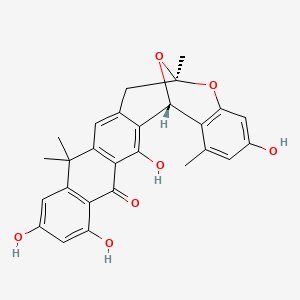

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
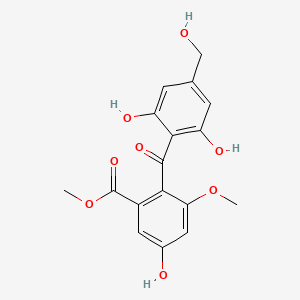

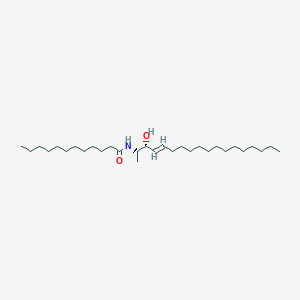
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)